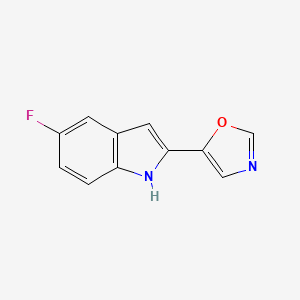

5-(5-fluoro-1H-indol-2-yl)oxazole

Description

5-(5-fluoro-1H-indol-2-yl)oxazole is a heterocyclic compound combining an oxazole ring and a 5-fluoro-substituted indole moiety. The oxazole core, a five-membered aromatic ring containing oxygen and nitrogen, is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C11H7FN2O |

|---|---|

Molecular Weight |

202.18 g/mol |

IUPAC Name |

5-(5-fluoro-1H-indol-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C11H7FN2O/c12-8-1-2-9-7(3-8)4-10(14-9)11-5-13-6-15-11/h1-6,14H |

InChI Key |

DENQLGYUVGNQHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C=C(N2)C3=CN=CO3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Indole Substitution Position

- 5-(3'-Indolyl)oxazoles: These derivatives differ in the indole attachment position (3-yl vs. 2-yl). The 3-substituted analogs are prevalent in natural products and exhibit broad bioactivity, including anticancer and antimicrobial effects .

- 5-(6-Methoxy-2-phenyl-1H-indol-5-yl)-1,3-oxazole : This analog replaces the fluorine with a methoxy group at the indole 5-position. Methoxy groups are electron-donating, which may reduce electrophilicity compared to fluorine, impacting binding to electron-deficient targets .

Halogen Substituents

- 5-(5-Bromo-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione : The bromo substituent increases steric bulk and polarizability compared to fluorine. This compound demonstrated EGFR inhibitory activity in docking studies, suggesting that halogen type influences target selectivity .

- 5-(5-Fluoro-1H-indol-3-ylmethylene)-imidazolidinone: Replacing oxazole with an imidazolidinone ring reduces aromaticity but introduces additional hydrogen-bonding sites. This structural change could modulate solubility and pharmacokinetics .

Alternative Routes

- 5-Bromoindole-oxadiazole : Synthesized via reflux with CS₂ and KOH, this method is lower-yielding (72%) and requires harsh conditions compared to van Leusen’s mild, one-pot approach .

Physicochemical Properties

Halogen Bonding and Electrostatic Potentials

- 5-(Thiophen-3-yl)oxazole : Exhibits strong halogen bonding with iodoperfluorobenzenes due to electron-rich thiophene. The 5-fluoro substituent in the target compound may enhance halogen bond acceptor strength via inductive effects .

- 5-(Pyridin-3-yl)oxazole : The pyridine nitrogen acts as a secondary acceptor site, a feature absent in the target compound. This difference could influence cocrystallization behavior .

Stability

- 5-(2-Methoxyethyl)oxazole : Resists elimination under basic conditions, suggesting oxazole rings are generally stable. The fluorine in the target compound may further enhance stability against metabolic degradation .

Antimicrobial and Anticancer Potential

- 5-(3'-Indolyl)oxazoles : Showed activity against multiple cancer cell lines and pathogens. The fluorine in the target compound may improve membrane permeability and target affinity .

- 5-(4-Methoxyphenyl)-oxazole : Inhibited C. elegans growth, but derivatives with modified substituents lost activity, underscoring the importance of the methoxy group. Fluorine’s smaller size and electronegativity may offer similar specificity .

Immunomodulatory Effects

- Oxazole degradation products: Short oxazole fragments activate IDO1, triggering inflammation. The full-length target compound may avoid this effect due to size-dependent immunomodulatory mechanisms .

Q & A

Basic: What synthetic routes are commonly employed to synthesize 5-(5-fluoro-1H-indol-2-yl)oxazole?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the oxazole ring followed by fluorinated indole substitution. Key steps include:

- Cyclization : Van Leusen’s method (using TosMIC and aldehydes under basic conditions) is widely adopted for oxazole ring formation .

- Substitution : Introducing the 5-fluoroindole moiety via nucleophilic aromatic substitution or palladium-catalyzed coupling.

- Purification : Column chromatography and recrystallization are critical for isolating the final product.

Characterization relies on ¹H/¹³C NMR (to confirm regiochemistry) and HRMS (for molecular weight validation) .

Basic: What analytical techniques are essential for structural elucidation of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~160 ppm) and fluorinated indole carbons .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₆FN₂O requires m/z 213.0463) .

- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereoelectronic effects .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- Catalyst Screening : Transition metals (e.g., Cu(II)) enhance cyclization efficiency in oxazole formation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while methanol/water mixtures aid in precipitation .

- Temperature Control : Maintaining 70–80°C during cyclization minimizes side reactions .

- Purification : Gradient elution in HPLC (C18 columns) resolves regioisomeric impurities .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in aromatic regions, particularly between oxazole and indole protons .

- Isotopic Labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous couplings in crowded spectra .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, cross-validating experimental data .

Basic: What are the key physicochemical properties of this compound?

Answer:

- Solubility : Low in water (~0.1 mg/mL); improves in DMSO or DMF .

- Thermal Stability : Melting point typically >200°C (decomposition observed via DSC) .

- pKa : Estimated at ~4.5 (oxazole nitrogen) using computational tools like MarvinSketch .

Advanced: What computational strategies predict the biological mechanism of action for this compound?

Answer:

- Molecular Docking : AutoDock Vina screens binding affinities to targets like kinases or GPCRs (e.g., predicted Ki < 100 nM for tyrosine kinase inhibition) .

- MD Simulations : GROMACS assesses ligand-protein stability over 100 ns trajectories, identifying key binding residues .

- QSAR Modeling : Correlates substituent effects (e.g., fluorine position) with bioactivity using Hammett constants .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Waste Disposal : Neutralize with 10% NaOH before incineration .

Advanced: How does fluorination at the indole C5 position influence electronic properties?

Answer:

- Electron-Withdrawing Effect : Fluorine increases oxazole ring electrophilicity, enhancing reactivity in SNAr reactions (σp ~ 0.78) .

- Hammett Analysis : Fluorine’s -I effect stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Spectroscopic Impact : ¹⁹F NMR shows distinct shifts (~-120 ppm for C-F) .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH Stability Assays : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS .

- Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation (λmax ~ 270 nm) .

- Metabolic Stability : Liver microsome assays quantify CYP450-mediated oxidation .

Basic: What are the documented biological activities of structurally similar oxazole-indole hybrids?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.